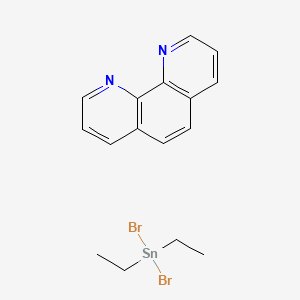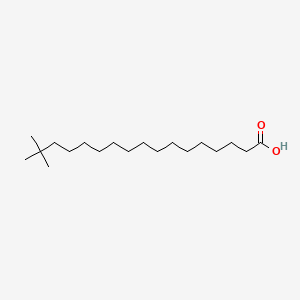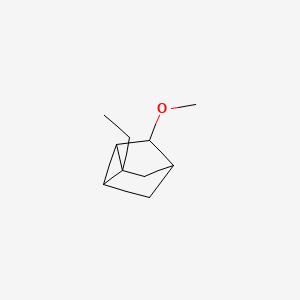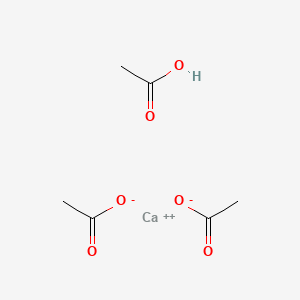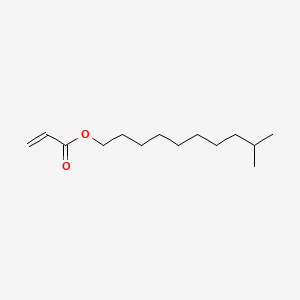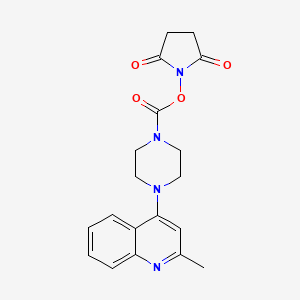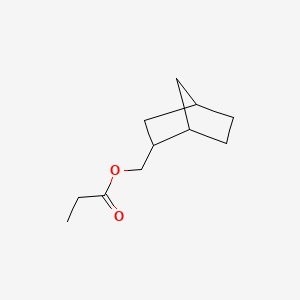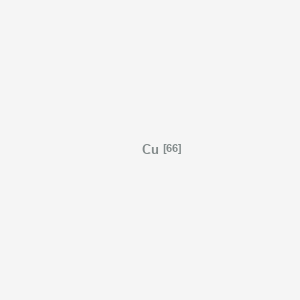
D-Glucitol monoisooctadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucitol monoisooctadecanoate: is an ester derivative of D-glucitol, commonly known as sorbitol. This compound is characterized by the esterification of one hydroxyl group of D-glucitol with isooctadecanoic acid. It is a non-ionic surfactant and is used in various industrial and scientific applications due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucitol monoisooctadecanoate typically involves the esterification of D-glucitol with isooctadecanoic acid. The reaction is usually catalyzed by an acid or base catalyst. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The reaction can be represented as follows:
D-Glucitol+Isooctadecanoic Acid→D-Glucitol Monoisooctadecanoate+Water
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated. The reaction is monitored to ensure complete esterification. After the reaction, the product is purified through processes such as distillation or crystallization to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions:
Oxidation: D-Glucitol monoisooctadecanoate can undergo oxidation reactions, particularly at the hydroxyl groups of the glucitol moiety.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The ester linkage in this compound can be hydrolyzed under acidic or basic conditions to yield D-glucitol and isooctadecanoic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives of D-glucitol.
Reduction: Reduced forms of the ester.
Substitution: D-glucitol and isooctadecanoic acid.
科学的研究の応用
D-Glucitol monoisooctadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, pharmaceuticals, and food products as an emulsifier and stabilizer.
作用機序
The mechanism of action of D-Glucitol monoisooctadecanoate is primarily based on its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic substances in aqueous solutions. The compound interacts with cell membranes and proteins, altering their structure and function. The molecular targets include lipid bilayers and hydrophobic pockets in proteins, facilitating the transport and stabilization of various molecules.
類似化合物との比較
D-Glucitol monostearate: Another ester derivative of D-glucitol with stearic acid.
D-Glucitol monooleate: Esterified with oleic acid.
D-Glucitol monopalmitate: Esterified with palmitic acid.
Uniqueness: D-Glucitol monoisooctadecanoate is unique due to its specific esterification with isooctadecanoic acid, which imparts distinct physicochemical properties. It has a different melting point, solubility, and interaction profile compared to other D-glucitol esters, making it suitable for specific applications in various industries.
特性
CAS番号 |
67748-17-8 |
|---|---|
分子式 |
C24H48O7 |
分子量 |
448.6 g/mol |
IUPAC名 |
[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 16-methylheptadecanoate |
InChI |
InChI=1S/C24H48O7/c1-19(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-22(28)31-18-21(27)24(30)23(29)20(26)17-25/h19-21,23-27,29-30H,3-18H2,1-2H3/t20-,21+,23-,24-/m1/s1 |
InChIキー |
PUAKOYWIHXJGSM-CBJLPSGESA-N |
異性体SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
正規SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


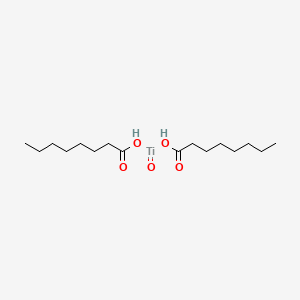

![Calcium bis[(R)-3-phenyllactate]](/img/structure/B12643466.png)
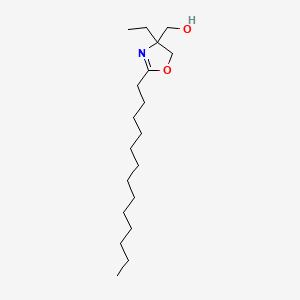
![17-Methoxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-ol](/img/structure/B12643498.png)
